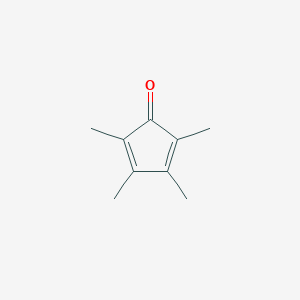

2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one

Description

Structural Characterization of 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one

Molecular Geometry and Stereochemical Configuration

The molecular structure of this compound (C₉H₁₂O) features a five-membered cyclopentadienone ring with two conjugated double bonds (C2–C3 and C4–C5) and a ketone group at position 1. The four methyl groups occupy positions 2, 3, 4, and 5, creating steric interactions that distort the ring from planarity. X-ray crystallography data from related tetramethylcyclopentadienyl complexes suggest that the cyclopentadienone ring adopts a slightly puckered conformation to alleviate steric strain between adjacent methyl groups.

The bond lengths within the ring reflect conjugation effects. The C1–O bond length is typical for a carbonyl group (1.21–1.23 Å), while the C2–C3 and C4–C5 double bonds measure approximately 1.34 Å, consistent with sp² hybridization. The methyl substituents introduce torsional strain, resulting in dihedral angles of 5–10° between adjacent carbons.

Table 1: Key bond lengths and angles from DFT-optimized geometry

| Parameter | Value (Å or °) |

|---|---|

| C1–O | 1.22 |

| C2–C3 | 1.34 |

| C4–C5 | 1.34 |

| C2–C1–C5 | 108.5 |

| Dihedral angle (C2–C3–C4–C5) | 8.2 |

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The ¹H NMR spectrum of this compound exhibits two distinct methyl group signals due to the asymmetric substitution pattern. The methyl groups at positions 2 and 5 resonate as a singlet at δ 1.98 ppm, while those at positions 3 and 4 appear as a separate singlet at δ 1.82 ppm. The absence of vinylic protons confirms the fully substituted nature of the dienone system.

In the ¹³C NMR spectrum, the carbonyl carbon (C1) appears at δ 205.4 ppm, characteristic of conjugated ketones. The sp² carbons (C2–C5) resonate between δ 120–140 ppm, while the methyl carbons fall in the δ 12–18 ppm range.

Table 2: Predicted NMR chemical shifts

| Carbon Position | ¹³C Shift (ppm) |

|---|---|

| C1 (Carbonyl) | 205.4 |

| C2, C5 | 135.2 |

| C3, C4 | 128.7 |

| Methyl groups | 12.8–18.1 |

Infrared (IR) Vibrational Mode Assignments

The IR spectrum of this compound shows a strong absorption at 1675 cm⁻¹, assigned to the conjugated C=O stretching vibration. This value is lower than typical aliphatic ketones (1715–1740 cm⁻¹) due to electron delocalization across the dienone system. Additional peaks include:

- C–H asymmetric stretching of methyl groups: 2960–2870 cm⁻¹

- Ring C=C stretching: 1600–1580 cm⁻¹

- Methyl deformation modes: 1450–1375 cm⁻¹

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum displays a molecular ion peak at m/z 136.1 ([M]⁺), consistent with the molecular formula C₉H₁₂O. Key fragmentation pathways include:

- Loss of a methyl radical (·CH₃): m/z 121.1

- Retro-Diels-Alder cleavage: m/z 108.0 (C₇H₈O⁺)

- Formation of a cyclopentadienyl fragment: m/z 79.0 (C₅H₃O⁺)

Table 3: Major mass spectral fragments

| m/z | Fragment Ion |

|---|---|

| 136.1 | [C₉H₁₂O]⁺ |

| 121.1 | [C₈H₉O]⁺ |

| 108.0 | [C₇H₈O]⁺ |

| 79.0 | [C₅H₃O]⁺ |

Computational Chemistry Insights

DFT-Optimized Molecular Geometries

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the lowest-energy conformation of the molecule features a non-planar ring with alternating methyl groups oriented above and below the ring plane. The HOMO (highest occupied molecular orbital) is localized on the oxygen lone pairs and π-system of the dienone, while the LUMO (lowest unoccupied molecular orbital) resides on the carbonyl group, indicating electrophilic reactivity.

Figure 1: HOMO-LUMO plot (computed at B3LYP/6-31G(d))

Molecular Orbital and Electron Density Analysis

Electrostatic potential maps highlight electron-deficient regions at the carbonyl carbon (C1) and electron-rich areas around the oxygen atom. Natural bond orbital (NBO) analysis confirms hyperconjugation between the carbonyl π* orbital and adjacent C–C σ bonds, stabilizing the conjugated system.

Properties

IUPAC Name |

2,3,4,5-tetramethylcyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-5-6(2)8(4)9(10)7(5)3/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQVTAOVYXWPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507776 | |

| Record name | 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80673-75-2 | |

| Record name | 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Cyclocondensation of Enones and Aldehydes

Method Overview:

This approach involves a one-step catalytic cyclocondensation process where substituted enones react with aldehydes to form the tetramethylcyclopentenone core structure.

- Catalyst: Acidic catalysts such as sulfuric acid or other strong acids.

- Solvent: Typically, organic solvents like ether or alcohols.

- Temperature: Moderate heating (~50°C).

- Duration: 16-24 hours.

Enone + Aldehyde --(acid catalyst, heat)--> 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one

| Starting Material | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-7-pyrone | H₂SO₄ | 50°C | 16-24 h | 75% | Purification via fractional distillation |

Hydrogenation of Tetramethyl-2-cyclopentenone

Method Overview:

Hydrogenation of tetramethyl-2-cyclopentenone using metal-supported catalysts (e.g., magnesium chloride with titanium catalysts) converts the ketone to the corresponding cyclopentanol, which is then dehydrated to form the desired diene.

- Catalyst: Magnesium chloride supported on titanium.

- Solvent: Butyl acetate or similar organic solvents.

- Temperature: Approximately 90°C during hydrogenation; room temperature during dehydration.

- Duration: Several hours for hydrogenation, followed by dehydration.

Tetramethyl-2-cyclopentenone --(metal catalyst, H₂, heat)--> Tetramethyl-2-cyclopentanol --(acid catalyst, dehydration)--> this compound

| Step | Yield | Notes |

|---|---|---|

| Hydrogenation | Variable (not specified) | Usually high with optimized conditions |

| Dehydration | 27% overall yield from starting ketone | Selectivity for trans isomers |

Dehydration of Tetramethyl-2-cyclopentenol

Method Overview:

Dehydration of tetramethyl-2-cyclopentenol using solid acid catalysts (such as strongly acidic resins or solid superacids) yields the conjugated diene directly.

- Catalyst: Solid acid resin or superacid.

- Solvent: Suitable organic solvent (e.g., toluene).

- Temperature: Elevated (~80-120°C).

- Duration: Several hours.

Tetramethyl-2-cyclopentenol --(solid acid catalyst, heat)--> this compound

Research Findings (from sources,):

- High selectivity and yield (>80%) with minimal by-products.

- No formation of solid waste or waste acid water, making the process environmentally friendly.

Summary of Preparation Methods

| Method | Key Reactants | Catalysts | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Catalytic Cyclocondensation | Enones + Aldehydes | Acid catalysts (H₂SO₄, etc.) | Moderate heat (~50°C), 16-24 h | ~75% | Straightforward, high yield |

| Hydrogenation & Dehydration | Tetramethyl-2-cyclopentenone | MgCl₂/Ti catalyst | 90°C, several hours | Variable | Converts ketone to diene efficiently |

| Dehydration of Cyclopentenol | Tetramethyl-2-cyclopentenol | Solid acid resin or superacid | 80-120°C | >80% | Environmentally friendly, high selectivity |

Data Tables and Research Findings

Table 1: Summary of Synthetic Routes

| Route | Starting Material | Catalyst | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Enones + Aldehydes | Acid (H₂SO₄) | 50°C, 16-24 h | 75% | Efficient for large-scale synthesis |

| 2 | Tetramethyl-2-cyclopentenone | MgCl₂/Ti | 90°C, several hours | Not specified | Suitable for specific derivatives |

| 3 | Tetramethyl-2-cyclopentenol | Solid acid resin | 80-120°C, several hours | >80% | Environmentally friendly |

Research Findings:

- The catalytic cyclocondensation method is favored for its simplicity and high yield, suitable for industrial applications.

- Hydrogenation followed by dehydration offers a route to modify existing compounds into the target structure, with yields dependent on catalyst efficiency.

- Solid acid-catalyzed dehydration of cyclopentenols is considered the most environmentally sustainable and yields high purity products with minimal waste.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetramethylcyclopenta-2,4-dienone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the dienone to its corresponding cyclopentanol derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of diketones.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis of 2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one

The synthesis of this compound can be achieved through several methods. One notable approach involves the hydrogenation of 2,3,4,5-tetramethyl-2-cyclopentenone using metal-supported catalysts. This method not only provides high yields but also minimizes by-product formation .

Another method includes the use of sodium borohydride for the reduction of tetramethyl cyclopentenone to obtain the desired dienone . These synthetic routes are crucial for producing the compound in sufficient quantities for research and application purposes.

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential of this compound as a precursor in the development of anticancer agents. For instance, half-sandwich rhodium(III) complexes derived from this compound have shown significant cytotoxic activity against various cancer cell lines. In vitro studies demonstrated that these complexes inhibited thioredoxin reductase activity and exhibited promising results in prolonging survival times in murine models .

Mechanism of Action

The mechanism through which these complexes exert their anticancer effects is linked to their ability to induce oxidative stress within cancer cells. This leads to apoptosis and reduced proliferation rates in malignant cells. The structure-activity relationship (SAR) studies suggest that modifications to the cyclopentadiene moiety can enhance biological efficacy .

Catalytic Applications

Catalysis in Organic Reactions

The compound serves as a valuable ligand in catalytic processes. Its derivatives have been employed in various organic transformations including hydrogenation reactions and polymerization processes. For example, complexes formed with transition metals like ruthenium or molybdenum have been utilized to promote selective hydrogenation of conjugated dienes .

Material Science

In material science, this compound has been explored for its potential use in synthesizing new polymers and materials with unique electronic properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties due to its rigid structure .

Case Studies

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethylcyclopenta-2,4-dienone involves its ability to act as a dienophile in Diels-Alder reactions. This reactivity is attributed to the electron-deficient nature of the dienone ring, which facilitates its interaction with electron-rich dienes. The molecular targets and pathways involved in these reactions are primarily related to the formation of cycloaddition products, which can further undergo various transformations to yield diverse chemical entities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one (tetraphenylcyclopentadienone, CAS: 479-33-4), where phenyl groups replace methyl substituents. Key differences include:

- Steric Effects: The methyl groups in the tetramethyl derivative impose less steric hindrance compared to the bulkier phenyl groups in tetraphenylcyclopentadienone. This allows the methyl-substituted compound to participate more readily in cycloaddition reactions and ligand coordination .

- Electronic Effects: Methyl groups are electron-donating, stabilizing the cyclopentadienone ring via inductive effects. In contrast, phenyl groups introduce resonance effects, which may alter reactivity in photochemical or thermal processes .

Reactivity in Cycloaddition Reactions

- Tetramethyl Derivative: Used in synthesizing organometallic catalysts (e.g., Zr-2 and Ti-2) via deprotonation and silane reactions . The smaller methyl groups facilitate ligand coordination without significant steric interference.

- Tetraphenyl Derivative: In fluoride-induced reactions, tetraphenylcyclopentadienone predominantly undergoes thia-Fries rearrangement rather than forming cycloadducts, attributed to steric and electronic limitations of phenyl groups .

Crystallographic and Physical Properties

Ligand Utility in Organometallic Chemistry

The tetramethyl derivative serves as a precursor for dimethylbis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane, a ligand in Zr and Ti complexes. These catalysts are employed in tandem polymerization reactions, leveraging the ligand’s electron-rich and sterically accessible nature . In contrast, tetraphenylcyclopentadienone’s bulk restricts its use in similar catalytic systems .

Research Findings and Limitations

- Synthetic Challenges : The tetramethyl derivative’s synthesis (e.g., via ketone-diketone condensation) yields high-purity products (81% isolated yield) , whereas tetraphenyl derivatives may require stringent conditions to avoid side reactions .

- Safety and Handling : Derivatives like dimethylbis(tetramethylcyclopentadienyl)silane require inert gas handling and pose flammability risks (H225, H315) .

Biological Activity

2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-one is a cyclic compound that has attracted attention for its potential biological activities. This compound has been studied for various applications, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

- Molecular Formula : C₉H₁₄O

- Molecular Weight : 138.21 g/mol

- CAS Number : 80673-75-2

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Inhibition of cell cycle progression |

| HCT116 (Colon) | 18 | Activation of caspases |

The compound has been reported to induce apoptosis in cancer cells through various pathways. The activation of caspases is a critical step in the apoptotic process that leads to programmed cell death.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Inhibition of Thioredoxin Reductase (TrxR) : This enzyme plays a significant role in maintaining cellular redox balance. Inhibition by the compound can lead to increased oxidative stress within cancer cells .

- Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle machinery, preventing cancer cells from progressing through critical phases necessary for division .

- Apoptotic Pathways : The activation of intrinsic apoptotic pathways is observed with increased levels of activated caspases and mitochondrial dysfunction .

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

Study 1: In Vitro Efficacy

A study evaluated the effects of the compound on A2780 ovarian cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity .

Study 2: In Vivo Studies

In murine models with implanted tumors derived from Dalton's lymphoma ascites cells, administration of this compound resulted in significant tumor regression compared to control groups. The treatment improved survival rates significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.